molecular formula C9H8F2O2 B181725 3-(2,6-Difluorophenyl)propanoic acid CAS No. 167683-63-8

3-(2,6-Difluorophenyl)propanoic acid

Cat. No. B181725
CAS RN: 167683-63-8
M. Wt: 186.15 g/mol
InChI Key: IPPVKMOOEHDWBG-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propanoic acid is a compound that can be considered in the context of bioisosteric analogues of gamma-aminobutyric acid (GABA), where the 2,6-difluorophenol moiety acts as a lipophilic bioisostere of a carboxylic acid. This structural modification aims to increase the lipophilicity of drug candidates while maintaining or enhancing biological activity .

Synthesis Analysis

The synthesis of related difluorophenyl compounds involves multiple steps starting from 2,6-difluorophenol. For instance, 3-(Aminomethyl)-2,6-d

Scientific Research Applications

1. Material Safety and Polymerization

The safety evaluation of substances related to 3-(2,6-Difluorophenyl)propanoic acid in food contact materials indicates no safety concern for consumers under specific conditions. This is especially relevant in the polymerization of fluoropolymers processed at high temperatures (A. Andon et al., 2011).

2. Spectroscopic and Diffractometric Studies

A study on polymorphism in related compounds, through spectroscopic and diffractometric techniques, highlights the complexity in analyzing such compounds. This research is significant in understanding the physical and chemical properties of these substances (F. Vogt et al., 2013).

3. Stereoselective Synthesis

The stereoselective synthesis of related compounds presents a route for creating derivatives with potential pharmaceutical or industrial applications (A. Mai et al., 2009).

4. Synthesis Methods

Research on the synthesis methods of similar compounds, like 3-(aminothiocarbonylthio)propanoic acids, provides insight into the synthesis of biologically active compounds, highlighting the versatility and importance of these synthesis methods in drug development (M. M. Orlinskii, 1996).

5. Crystal Structure Analysis

The crystal structure of similar compounds, like 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid, provides valuable information for the development of derivatives with improved stability and solubility, crucial for pharmaceutical and industrial applications (Lei Chen et al., 2016).

6. Catalytic Applications

Research into the use of related compounds in catalytic applications, such as fatty acid esterification, demonstrates their potential in green chemistry and industrial processes (C. Pirez et al., 2012).

7. Bioisostere Potential

Studies on compounds like 2,6-Difluorophenol, a related compound, as a bioisostere of a carboxylic acid, reveal the potential of these compounds in increasing the lipophilicity of drug candidates, which is important in the development of new pharmaceuticals (J. Qiu et al., 1999).

8. Biotransformation Studies

The biotransformation of related fluorotelomer alcohols by fungi, as part of environmental studies, highlights the potential of these organisms in bioremediation and the study of environmental impacts of fluorinated compounds (Nancy Tseng et al., 2014).

Safety and Hazards

The safety information for “3-(2,6-Difluorophenyl)propanoic acid” indicates that it may be harmful if swallowed and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is used in laboratory settings for the synthesis of other substances

Biochemical Pathways

The biochemical pathways affected by 3-(2,6-Difluorophenyl)propanoic acid are currently unknown . Understanding the biochemical pathways affected by a compound can provide insights into its downstream effects and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness.

properties

IUPAC Name

3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPVKMOOEHDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593445
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)propanoic acid

CAS RN

167683-63-8
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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